4-(Methanesulfonylmethyl)cyclohexan-1-one CAS number and identifiers
4-(Methanesulfonylmethyl)cyclohexan-1-one CAS number and identifiers
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Abstract
This technical guide provides a comprehensive analysis of 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS 1820615-75-5), a critical aliphatic sulfone building block in modern medicinal chemistry. Characterized by its rigid cyclohexyl scaffold and a polar, metabolically stable sulfone motif, this compound serves as a pivotal intermediate in the synthesis of Gamma-Secretase Inhibitors (GSIs) for Alzheimer’s disease and various Janus Kinase (JAK) inhibitors. This document details its chemical identity, validated synthetic pathways, and strategic applications in structure-activity relationship (SAR) optimization.
Part 1: Chemical Identity & Physicochemical Properties[2]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 4-(Methanesulfonylmethyl)cyclohexan-1-one |
| CAS Number | 1820615-75-5 |
| Synonyms | 4-((Methylsulfonyl)methyl)cyclohexanone; 4-Mesylmethylcyclohexanone |
| Molecular Formula | C₈H₁₄O₃S |
| Molecular Weight | 190.26 g/mol |
| SMILES | CS(=O)(=O)CC1CCC(=O)CC1 |
| InChI Key | VGYRBVCJFWJEJB-UHFFFAOYSA-N |
Physical Properties[2][3]
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Physical State: White to off-white crystalline solid.
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Solubility: Soluble in polar organic solvents (DMSO, DMF, DCM, Methanol); sparingly soluble in water.
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LogP (Predicted): ~0.0 (demonstrating balanced lipophilicity/hydrophilicity ideal for CNS penetration).
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Polar Surface Area (PSA): ~60 Ų (Sulfone + Ketone).
Part 2: Synthetic Methodology
The synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-one is non-trivial due to the need to preserve the ketone functionality while introducing the sulfone group. The most robust industrial route utilizes a ketal-protection strategy starting from commercially available 1,4-dioxaspiro[4.5]decane-8-carboxylic acid .
Confirmed Synthetic Route (The "Sulfinate Displacement" Pathway)
This protocol ensures high yield and stereochemical control (often favoring the thermodynamically stable isomer upon equilibration).
Step-by-Step Protocol:
Step 1: Reduction to Alcohol
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Precursor: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
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Reagents: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄.
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Conditions: THF, 0°C to RT, 4 hours.
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Mechanism: Hydride transfer reduces the ester to the primary alcohol (1,4-dioxaspiro[4.5]decan-8-yl)methanol .
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Note: The ketal protects the ketone from reduction.
Step 2: Activation (Mesylation)
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Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).
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Conditions: DCM, 0°C, 2 hours.
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Outcome: Conversion of the alcohol to the mesylate (leaving group).
Step 3: Sulfone Formation (Nucleophilic Substitution)
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Reagents: Sodium Methanesulfinate (NaSO₂Me).
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Conditions: DMF, 80-90°C, 12 hours.
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Mechanism: S_N2 displacement of the mesylate by the sulfinate anion.
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Critical Control Point: Use anhydrous DMF to prevent hydrolysis.
Step 4: Deprotection (Ketal Hydrolysis)
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Reagents: Aqueous HCl (1M or 2M) or PPTS/Acetone.
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Conditions: THF/Water, RT to 50°C.
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Outcome: Removal of the ethylene glycol ketal to reveal the final ketone.
Synthetic Workflow Diagram
Caption: Figure 1. Four-step synthetic pathway utilizing ketal protection to install the sulfone moiety.
Part 3: Applications in Drug Discovery
Medicinal Chemistry Utility
The 4-(methanesulfonylmethyl)cyclohexan-1-one scaffold is highly valued for three specific properties:
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Metabolic Stability: Unlike sulfonamides or sulfoxides, the methyl sulfone (SO₂Me) group is chemically inert and resistant to oxidative metabolism (CYP450), prolonging the drug's half-life.
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Hydrogen Bond Acceptor: The sulfone oxygens act as weak but specific hydrogen bond acceptors, often interacting with backbone amides in enzyme active sites (e.g., the hinge region of kinases).
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Vector Control: The methylene spacer (-CH₂-) between the ring and the sulfone introduces flexibility, allowing the sulfone to reach binding pockets that are inaccessible to direct-attached sulfones (CAS 862129-72-4).
Key Therapeutic Areas
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Gamma-Secretase Inhibitors (Alzheimer's): Cyclohexyl sulfones are established pharmacophores in decreasing Aβ42 production. The ketone allows for reductive amination to attach diverse "head" groups (e.g., fluorophenyl derivatives).
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Kinase Inhibitors (JAK/STAT): Used as a solvent-exposed tail to modulate solubility and permeability.
Functionalization Logic Diagram
Caption: Figure 2. Divergent synthesis capabilities of the ketone core for generating diverse chemical libraries.
Part 4: Safety & Handling Protocols
Hazard Identification (GHS)
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Signal Word: Warning
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Procedures
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
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Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although sulfones are generally hygroscopically stable.
References
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PubChem. Compound Summary: 4-(Methylsulfonyl)cyclohexanone (Related Structure Analysis). National Library of Medicine. Available at: [Link]
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Churcher, I. et al. (2006). 4-Substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280-284. Available at: [Link]
